1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide
Description
Properties
IUPAC Name |
1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c24-26(25,18-19-8-3-1-4-9-19)21-12-7-13-22-14-16-23(17-15-22)20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENIYYYIWZBIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide typically involves multiple steps. One common approach is the reaction of 4-phenylpiperazine with 3-chloropropylamine to form the intermediate piperazine derivative. This intermediate is then reacted with phenylsulfonyl chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form phenolic compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenolic compounds.
Reduction: Amines.
Substitution: Substituted piperazines.
Scientific Research Applications
1-Phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.
Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The phenyl groups and the piperazine ring can interact with various biological targets, such as enzymes and receptors, leading to specific biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Analogs (HBK Series)
The HBK series (HBK14–HBK19) shares structural similarities with the target compound, particularly in the piperazine-phenylpropyl backbone (). Key differences include:
- Substituent Variability: HBK compounds feature phenoxyethoxyethyl or phenoxypropyl linkers with methyl, chloro, or methoxy groups, whereas the target compound uses a methanesulfonamide-phenyl group.
- Pharmacological Impact : Substituents like 2-methoxyphenyl (HBK14–HBK19) enhance 5-HT receptor binding, but the absence of sulfonamide groups in HBK analogs may reduce selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases or serotonin receptors) .
Table 1: Structural Comparison with HBK Analogs
Functional Analogs with Antiplatelet Activity
Compound 13 (8-phenyl-3-[3-(4-phenylpiperazin-1-yl)propyl]-1,3-diazaspiro[4.5]decane-2,4-dione) from demonstrates significant antiplatelet activity via 5-HT2A antagonism (IC50 = 27.3 µM against collagen-induced aggregation). Comparatively:
- Structural Divergence : Compound 13 replaces the methanesulfonamide group with a diazaspiro-dione system, which may enhance rigidity and receptor interaction.
- Potency : The target compound’s sulfonamide group could improve solubility or off-target interactions compared to compound 13’s dione moiety. Both outperform sarpogrelate (IC50 = 66.8 µM) .
Table 2: Antiplatelet Activity of 5-HT2A Antagonists
Sulfonamide-Containing Derivatives
highlights sulfonamide-bearing compounds like A61603 and RS17053 , which target adrenergic receptors. Key contrasts include:
- Receptor Specificity : A61603 (α1A-adrenergic agonist) and RS17053 (α1A-antagonist) prioritize adrenergic pathways, whereas the target compound’s 4-phenylpiperazine group suggests 5-HT2A affinity.
- Linker Influence : The propyl chain in the target compound may confer flexibility, contrasting with RS17053’s rigid indole-ethanamide structure .
Insights from 5-HT Receptor Affinity Studies
’s tetrahydro-beta-carbolines (THβCs) demonstrate that substituent position critically affects 5-HT1A/5-HT2 receptor binding. For example:
Research Findings and Implications
- Synthetic Flexibility: The HBK series demonstrates that phenoxypropyl modifications tune receptor affinity, guiding future optimization of the target compound’s substituents .
- Limitations : Direct binding data for the target compound are absent; inferred mechanisms rely on structural parallels.
Biological Activity
1-Phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its pharmacodynamics, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C20H26N4O2S
- Molecular Weight : 378.51 g/mol
This compound features a piperazine ring, which is known for its role in enhancing the pharmacological properties of various therapeutic agents.
Biological Activity Overview
The biological activities of this compound have been investigated across several studies, revealing its potential in various therapeutic areas:
1. Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant effects, likely due to their interaction with serotonin and dopamine receptors. A study demonstrated that derivatives of phenylpiperazine showed significant binding affinity to serotonin receptors, suggesting a potential mechanism for mood regulation .
2. Antiparasitic Activity
The compound's structural similarities to known antiparasitic agents suggest it may possess similar activity. In vitro studies have shown that piperazine derivatives can exhibit lethal effects against parasites such as Entamoeba histolytica and Giardia intestinalis, with IC50 values indicating potent activity .
3. Antitumor Activity
Preliminary investigations have indicated that related compounds may inhibit tumor growth in various cancer models. A recent study highlighted the efficacy of piperazine derivatives against human tumor cell lines, showing promising results in reducing cell viability at low concentrations .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Modulation : The compound likely modulates neurotransmitter systems by acting on serotonin and dopamine receptors, which are crucial for mood regulation and anxiety relief.
- Enzyme Inhibition : Studies suggest that piperazine derivatives may inhibit specific enzymes involved in parasite metabolism, leading to reduced viability and proliferation of parasitic organisms .
Case Studies and Research Findings
Q & A
Q. What are the key steps in synthesizing 1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide, and how are intermediates characterized?
The synthesis typically involves coupling phenylpiperazine derivatives with methanesulfonamide precursors. Key steps include:
- Reaction Optimization : Use of inert solvents (e.g., dichloromethane or tetrahydrofuran) and controlled temperatures (room temperature to reflux) to facilitate nucleophilic substitution or condensation reactions .
- Intermediate Purification : Column chromatography or recrystallization to isolate intermediates.
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. What analytical techniques are critical for validating the compound’s structure and purity?
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., distinguishing phenylpiperazine protons at δ 2.5–3.5 ppm and sulfonamide protons at δ 7.0–7.5 ppm) .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peaks via ESI-MS) .
- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .
Q. How does the sulfonamide group influence the compound’s physicochemical properties?
The sulfonamide moiety enhances:
- Hydrogen-bonding capacity : Critical for target interactions (e.g., enzyme active sites).
- Solubility : Moderately polar, enabling dissolution in DMSO or acetonitrile for biological assays .
- Stability : Resistance to hydrolysis under physiological pH (confirmed via stability studies at pH 7.4) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific biological targets?
- Piperazine Modifications : Substituents on the phenylpiperazine ring (e.g., electron-withdrawing groups like -Cl or -CF₃) enhance receptor binding affinity, as shown in D3 dopamine receptor assays .
- Linker Flexibility : Adjusting the propyl chain length between piperazine and sulfonamide groups impacts conformational adaptability, as modeled in molecular docking studies .
- Sulfonamide Derivatives : Replacing methanesulfonamide with aryl-sulfonamides alters pharmacokinetic profiles (e.g., logP, bioavailability) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Assay Standardization : Use uniform protocols (e.g., consistent cell lines, ATP concentrations in kinase assays) to minimize variability .
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers or contextual factors (e.g., IC₅₀ discrepancies due to assay temperature differences) .
- Dose-Response Validation : Repeat experiments with expanded concentration ranges (e.g., 1 nM–100 μM) to confirm activity thresholds .
Q. How can computational methods predict off-target interactions or toxicity risks?
- Molecular Dynamics Simulations : Model binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
- Toxicity Prediction Tools : Use QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity or cardiotoxicity based on structural alerts .
- Off-Target Screening : Perform in silico docking against databases like ChEMBL to identify unintended targets (e.g., serotonin transporters) .
Q. What experimental designs are recommended for evaluating synergistic effects with other therapeutic agents?
- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) or antagonism (CI > 1) in cell viability assays .
- Mechanistic Studies : Pair with transcriptomics (RNA-seq) to identify pathways modulated by the combination (e.g., apoptosis vs. autophagy) .
Methodological Considerations
Q. How should researchers handle discrepancies in synthetic yields between published protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
